molecular formula C21H25N5O B11229230 4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

Cat. No.: B11229230
M. Wt: 363.5 g/mol
InChI Key: MZYGTZMUVOHQCA-UHFFFAOYSA-N
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Description

4-METHOXY-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is a complex organic compound with a unique structure that includes a methoxy group, a tetrazole ring, and a cyclohexyl group

Preparation Methods

The synthesis of 4-METHOXY-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the cyclohexyl and methoxy groups. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

4-METHOXY-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

4-METHOXY-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including the modulation of signaling pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

4-METHOXY-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

4-methoxy-N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline

InChI

InChI=1S/C21H25N5O/c1-16-8-4-5-9-19(16)26-20(23-24-25-26)21(14-6-3-7-15-21)22-17-10-12-18(27-2)13-11-17/h4-5,8-13,22H,3,6-7,14-15H2,1-2H3

InChI Key

MZYGTZMUVOHQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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